Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate is a pyrazole derivative characterized by its five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatile frameworks and have significant applications in various sectors of the chemical industry, including medicine and agriculture .
Mechanism of Action
Target of Action
The primary targets of “Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate” are currently unknown. Pyrazoles, the core structure of this compound, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are known to influence a variety of biochemical pathways due to their structural diversity .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, adequate ventilation is recommended when handling this compound to avoid dust formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate, often involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . A common method includes the reaction of acetylenic ketones with substituted hydrazines and hydrazides .
Industrial Production Methods
Industrial production methods for pyrazole derivatives typically involve large-scale reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted pyrazole derivatives .
Scientific Research Applications
Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate has diverse scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antidiabetic activities.
Industry: Utilized in the development of agricultural chemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(2-methylpropyl)pyrazole-3-carboxylate
- 2-Methyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid
- 5-(2-Methylpropyl)pyrazole-3-carboxylate
Uniqueness
Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-5-15-11(14)10-7-9(6-8(2)3)12-13(10)4/h7-8H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAUNHYTQURBJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568714 |
Source
|
Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133261-09-3 |
Source
|
Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133261-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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